- Preparation of carboxamides as inhibitors of IRAK4 activity, World Intellectual Property Organization, , ,
Cas no 945652-35-7 (tert-butyl N-(2-hydroxycyclopentyl)carbamate)
tert-butyl N-(2-hydroxycyclopentyl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl N-(2-hydroxycyclopentyl)carbamate
- tert-butyl (2-hydroxycyclopentyl)carbamate
- tert-Butyl 2-hydroxycyclopentylcarbamate
- cis-2-N-Boc-aminocyclopentanol
- trans-tert-butyl 2-hydroxycyclopentylcarbamate
- rel-tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate
- TERT-BUTYL N-[(1S,2R)-2-HYDROXYCYCLOPENTYL]CARBAMATE
- Carbamic acid, (2-hydroxycyclopentyl)-, 1,1-dimethylethyl ester, cis- (9CI)
- 2-(Boc-amino)cyclopentanol
- NSC617636
- cis-tertbu
- 1,1-Dimethylethyl N-(2-hydroxycyclopentyl)carbamate (ACI)
- (2-Hydroxycyclopentyl)carbamic acid tert-butyl ester
- tert-butyl(2-hydroxycyclopentyl)carbamate
- CS-0102135
- 945652-35-7
- AKOS025149257
- (1S,2S)-2-(Boc-amino)cyclopentanol
- (1S,2R)-2-(Boc-amino)cyclopentanol
- SY036510
- DB-070646
- MFCD11656037
- SB14787
- MFCD14155660
- SY028484
- tert-Butyl ((1S,2R)-2-hydroxycyclopentyl)carbamate
- EN300-43963
- (1R,2S)-2-(Boc-amino)cyclopentanol
- DTXSID70333251
- SB12315
- 155837-14-2
- J-524338
- cis-tertbutyl n2hydroxycyclopentyl]carbamate
- MFCD09261198
- DB-299081
- SY028483
- tert-butyl (1R,2R)-2-hydroxycyclopentyl
- SB14786
- SB14820
- DB-064112
- DB-144637
- SY263201
- MFCD11656038
- 155890-37-2
- MFCD13195019
- F53297
- SY006476
- SCHEMBL4662240
- SB12314
- 155837-16-4
- DB-063583
- tert-butyl N-[trans-2-hydroxycyclopentyl]carbamate
- tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamateabs
- AS-66366
- SB14821
- tert-Butyl N-[cis-2-hydroxycyclopentyl]carbamate
-
- MDL: MFCD09261198
- Inchi: 1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)
- InChI Key: CGZQRJSADXRRKN-UHFFFAOYSA-N
- SMILES: OC1CCCC1NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 201.13649347g/mol
- Monoisotopic Mass: 201.13649347g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 58.6
tert-butyl N-(2-hydroxycyclopentyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LM124-50mg |
tert-butyl N-(2-hydroxycyclopentyl)carbamate |
945652-35-7 | 95% | 50mg |
467.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LM124-1g |
tert-butyl N-(2-hydroxycyclopentyl)carbamate |
945652-35-7 | 95% | 1g |
3432.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LM124-200mg |
tert-butyl N-(2-hydroxycyclopentyl)carbamate |
945652-35-7 | 95% | 200mg |
1075.0CNY | 2021-07-14 | |
| abcr | AB534456-250 mg |
tert-Butyl (2-hydroxycyclopentyl)carbamate, 95%; . |
945652-35-7 | 95% | 250MG |
€284.50 | 2023-04-14 | |
| abcr | AB534456-1 g |
tert-Butyl (2-hydroxycyclopentyl)carbamate, 95%; . |
945652-35-7 | 95% | 1g |
€570.60 | 2023-04-14 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02870-5g |
tert-butyl 2-hydroxycyclopentylcarbamate |
945652-35-7 | 95% | 5g |
$500 | 2023-09-07 | |
| eNovation Chemicals LLC | Y1002168-5g |
tert-butyl 2-hydroxycyclopentylcarbamate |
945652-35-7 | 95% | 5g |
$1380 | 2024-07-24 | |
| eNovation Chemicals LLC | D920569-1g |
2-(Boc-amino)cyclopentanol |
945652-35-7 | 95% | 1g |
$335 | 2023-09-01 | |
| eNovation Chemicals LLC | D920569-5g |
2-(Boc-amino)cyclopentanol |
945652-35-7 | 95% | 5g |
$860 | 2023-09-01 | |
| eNovation Chemicals LLC | Y1050548-100mg |
tert-butyl N-(2-hydroxycyclopentyl)carbamate |
945652-35-7 | 95% | 100mg |
$125 | 2024-06-06 |
tert-butyl N-(2-hydroxycyclopentyl)carbamate Production Method
Production Method 1
1.2 0 °C; 5 h, 25 °C
Production Method 2
- Preparation of heteroaryl ethers as pesticidal and herbicidal compounds and methods of use thereof, World Intellectual Property Organization, , ,
Production Method 3
- Preparation of 8H-pyrido[2,3-d]pyrimidine-7-one compounds for treatment of cancer, World Intellectual Property Organization, , ,
tert-butyl N-(2-hydroxycyclopentyl)carbamate Raw materials
tert-butyl N-(2-hydroxycyclopentyl)carbamate Preparation Products
tert-butyl N-(2-hydroxycyclopentyl)carbamate Suppliers
tert-butyl N-(2-hydroxycyclopentyl)carbamate Related Literature
-
1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on tert-butyl N-(2-hydroxycyclopentyl)carbamate
tert-butyl N-(2-hydroxycyclopentyl)carbamate (CAS No. 945652-35-7): A Comprehensive Overview
tert-butyl N-(2-hydroxycyclopentyl)carbamate (CAS No. 945652-35-7) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as Boc-protected 2-amino-1-cyclopentanol, is a valuable intermediate in the synthesis of various biologically active molecules, particularly those involved in the development of novel therapeutic agents.
The tert-butyl N-(2-hydroxycyclopentyl)carbamate molecule features a tert-butyl carbamate group attached to a 2-hydroxycyclopentyl moiety. The tert-butyl carbamate (Boc) group is a widely used protecting group in organic synthesis, known for its stability under a variety of reaction conditions and its ease of removal under acidic conditions. This makes tert-butyl N-(2-hydroxycyclopentyl)carbamate an ideal starting material for the synthesis of amino alcohols, which are crucial building blocks in the development of drugs targeting various diseases.
Recent studies have highlighted the importance of tert-butyl N-(2-hydroxycyclopentyl)carbamate in the synthesis of compounds with potential therapeutic applications. For instance, a study published in the *Journal of Medicinal Chemistry* reported the use of this compound as a key intermediate in the synthesis of novel antiviral agents. The researchers demonstrated that the Boc-protected 2-amino-1-cyclopentanol derivative exhibited potent antiviral activity against several strains of influenza virus, making it a promising candidate for further development.
In another notable study, tert-butyl N-(2-hydroxycyclopentyl)carbamate was utilized in the synthesis of small molecules targeting neurodegenerative diseases. The research team at the University of California, San Francisco, developed a series of compounds derived from Boc-protected 2-amino-1-cyclopentanol that showed significant neuroprotective effects in cellular models of Parkinson's disease. These findings underscore the potential of tert-butyl N-(2-hydroxycyclopentyl)carbamate as a platform for developing new therapies for neurological disorders.
The structural versatility of tert-butyl N-(2-hydroxycyclopentyl)carbamate also makes it an attractive candidate for combinatorial chemistry approaches. Combinatorial libraries generated from this compound have been used to screen for compounds with diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This broad applicability has led to increased interest from both academic and industrial researchers in exploring the full potential of Boc-protected 2-amino-1-cyclopentanol derivatives.
In addition to its role as an intermediate in drug discovery, tert-butyl N-(2-hydroxycyclopentyl)carbamate has also been investigated for its own biological properties. Preliminary studies have shown that this compound exhibits moderate cytotoxic activity against certain cancer cell lines, suggesting that it may have direct therapeutic potential beyond its use as a synthetic intermediate. Further research is needed to fully elucidate the mechanisms underlying these biological effects and to determine their clinical relevance.
The synthesis of tert-butyl N-(2-hydroxycyclopentyl)carbamate typically involves several steps, including the protection of the amino group with tert-butyloxycarbonyl (Boc) reagent and subsequent functionalization of the hydroxy group. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. For example, one common approach involves the reaction of 2-amino-1-cyclopentanol with di-tert-butyl dicarbonate (Boc2O) in an organic solvent such as dichloromethane or tetrahydrofuran (THF). The resulting protected amino alcohol can then be further modified through various chemical transformations to generate a wide range of derivatives.
The purity and quality of tert-butyl N-(2-hydroxycyclopentyl)carbamate are critical factors that influence its performance in downstream applications. High-purity samples are typically obtained through careful purification techniques such as column chromatography or recrystallization. Analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are commonly used to confirm the identity and purity of the final product.
In conclusion, tert-butyl N-(2-hydroxycyclopentyl)carbamate (CAS No. 945652-35-7) is a highly valuable compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and versatile synthetic properties make it an essential tool for developing novel therapeutic agents targeting a wide range of diseases. As ongoing research continues to uncover new applications and biological activities associated with this compound, it is likely to remain an important focus area for both academic and industrial scientists in the coming years.
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